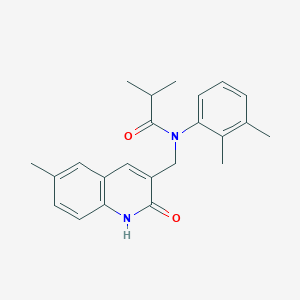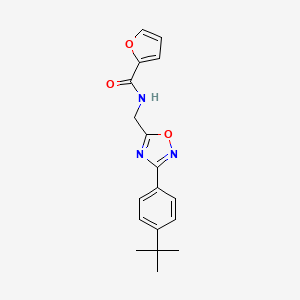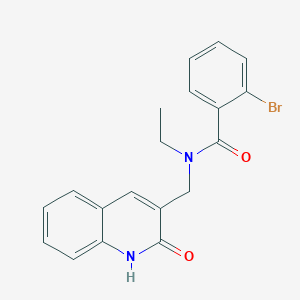
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide, also known as CPIS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPIS is a sulfonamide derivative of indoline, which is a heterocyclic compound commonly used in medicinal chemistry.
作用機序
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide acts as a competitive inhibitor of the dopamine transporter, binding to the protein and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a range of physiological effects depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects:
The effects of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide on dopamine levels can have a range of biochemical and physiological effects. In animal studies, N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. It has also been found to have potential applications in the treatment of addiction and depression.
実験室実験の利点と制限
One advantage of using N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine levels compared to other compounds that may affect multiple neurotransmitter systems. However, N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research involving N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide. One area of interest is the development of more stable and soluble analogs of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide that can be used in a wider range of experimental conditions. Another direction is the use of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in combination with other compounds to study the interactions between dopamine and other neurotransmitter systems. Finally, there is potential for the development of N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide-based therapeutics for the treatment of neurological disorders such as addiction and depression.
合成法
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzoyl chloride with indoline-5-sulfonamide in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide in its pure form.
科学的研究の応用
N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This makes N-(3-chlorophenyl)-1-propionylindoline-5-sulfonamide a useful tool for studying the role of dopamine in various physiological processes and in the development of neurological disorders.
特性
IUPAC Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-17(21)20-9-8-12-10-15(6-7-16(12)20)24(22,23)19-14-5-3-4-13(18)11-14/h3-7,10-11,19H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKKFVSOLKGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-propanoyl-2,3-dihydroindole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)




![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)



![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)